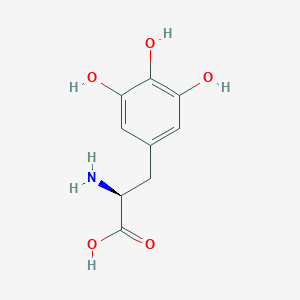
3,4,5-Trihydroxyphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trihydroxyphenylalanine is a natural product found in Urticina felina, Stomphia coccinea, and Metridium senile with data available.
科学的研究の応用
Enzyme Mechanisms and Aromatic Amino Acid Hydroxylation
Aromatic amino acid hydroxylases, including Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH), play a critical role in the metabolism of aromatic amino acids. PheH is particularly significant in liver enzyme function, catalyzing the catabolism of excess phenylalanine to tyrosine. TyrH, found in the central nervous system and adrenal gland, is essential for catecholamine biosynthesis, forming dihydroxyphenylalanine (DOPA) from tyrosine. This pathway involves the hydroxylation of the side chain of an aromatic amino acid, where 3,4,5-Trihydroxyphenylalanine could be a relevant intermediate or product in these processes (Fitzpatrick, 2003).
Melanin Biosynthesis
This compound may play a role in melanin biosynthesis. The oxidation of this compound, along with 3,4-dihydroxyphenylalanine, can lead to the formation of different quinones, which are intermediates in melanin production. Studies have indicated that the oxidation of 2,4,5-trihydroxyphenylalanine proceeds through specific intermediates, distinct from those formed during the oxidation of 3,4-dihydroxyphenylalanine (Graham & Jeffs, 1977), (Mason, 1948).
Neurochemical Activity
This compound has been observed to interact with non-NMDA receptors in cortical neurons, indicating potential neurochemical activities. It has been shown to generate glutamatergic responses, suggesting that compounds related to catecholamine precursors, like DOPA, might have specific neurological effects (Aizenman et al., 1990).
特性
CAS番号 |
16032-83-0 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
213.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 |
InChIキー |
KQZQZOQFUQXPLW-YFKPBYRVSA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
同義語 |
3,4,5-TOPA 3,4,5-trihydroxyphenylalanine 3,5-dihydroxytyrosine 5-hydroxydopa 5-hydroxydopa hydrochloride 5-hydroxydopa, (L)-isomer 5-OH-dopa |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


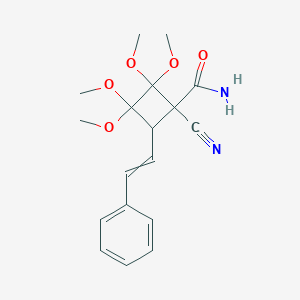
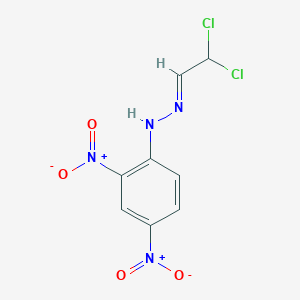
![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
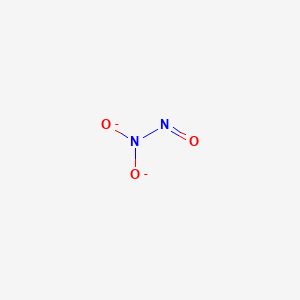
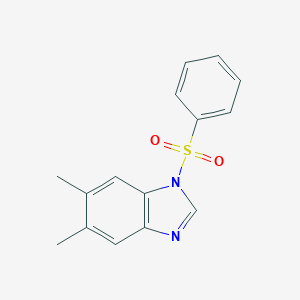
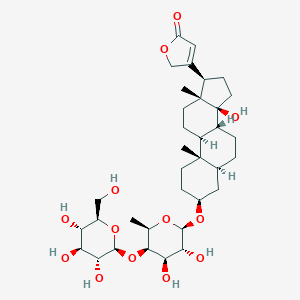
![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)
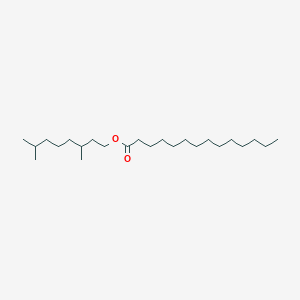
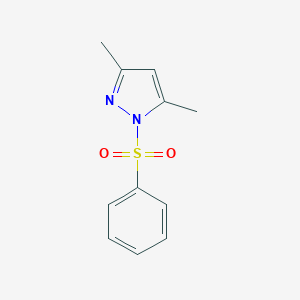
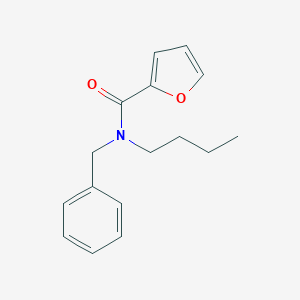
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
